molecular formula C8H12O4 B11756425 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

Cat. No.: B11756425
M. Wt: 172.18 g/mol
InChI Key: SLQMJPXBMDHAHI-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O4 It is characterized by a cyclohexane ring substituted with a hydroxy group and a keto group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanone derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions to introduce the hydroxy and keto functionalities on the cyclohexane ring. The acetic acid moiety can be introduced through esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-(1-hydroxy-4-oxocyclohexyl)acetic acid

InChI

InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11)

InChI Key

SLQMJPXBMDHAHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CC(=O)O)O

Origin of Product

United States

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